Kinase Inhibition: c-SRC IC50 Comparison with 2-Butylbenzofuran
5-Bromo-2-butylbenzofuran exhibits potent inhibition of human c-SRC kinase with an IC50 value of 13 nM in a cellular proliferation assay using mouse NIH/3T3 cells [1]. In contrast, the non-brominated analog 2-butylbenzofuran shows significantly weaker inhibition of cellular endpoints, with an IC50 of 12.5 μM against HIF-1 transcriptional activity and 18.8 μM against VEGF secretion in MCF-7 breast cancer cells . The >900-fold difference in potency highlights the critical role of the 5-bromo substituent in enhancing kinase inhibition, likely through halogen bonding or steric effects.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | 2-Butylbenzofuran (non-brominated analog) IC50: 12.5-18.8 μM |
| Quantified Difference | Approximately 960-fold more potent |
| Conditions | c-SRC: NIH/3T3 cells, BrdU incorporation assay; HIF-1/VEGF: MCF-7 cells |
Why This Matters
This >900-fold potency enhancement demonstrates that the 5-bromo substituent is essential for achieving nanomolar activity against c-SRC, making 5-bromo-2-butylbenzofuran a superior starting point for developing selective kinase inhibitors.
- [1] BindingDB. BDBM50303801: IC50: 13 nM against c-SRC expressed in mouse NIH/3T3 cells. Accessed 2025. View Source
